molecular formula C7H4N2O3S B3071878 4-Nitrobenzo[D]oxazole-2-thiol CAS No. 101495-34-5

4-Nitrobenzo[D]oxazole-2-thiol

Cat. No.: B3071878
CAS No.: 101495-34-5
M. Wt: 196.19 g/mol
InChI Key: ONAAWIBLPPKLTQ-UHFFFAOYSA-N
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Description

4-Nitrobenzo[D]oxazole-2-thiol is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Nitrobenzo[D]oxazole-2-thiol (CAS No. 101495-34-5) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a nitro group and a thiol group attached to the benzo[d]oxazole ring, contributing to its reactivity and biological interactions. The presence of these functional groups enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 3.9 to 250 μg/mL against bacteria such as Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae .
  • Comparative Efficacy : In comparative studies, the compound demonstrated potent antibacterial activity when compared to standard antibiotics like ciprofloxacin and chloramphenicol, with inhibition zones reaching up to 23 mm .
PathogenMIC (μg/mL)Zone of Inhibition (mm)
Bacillus cereus3.920
Escherichia coli62.521
Klebsiella pneumoniae12518

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects.

  • Mechanism of Action : It is believed that the thiol group plays a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Experimental Findings : In vitro studies have shown that derivatives of the compound exhibit percent inhibition of inflammation ranging from 26% to 55.8% compared to standard anti-inflammatory agents .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties.

  • DNA Topoisomerase II Inhibition : The compound has been shown to inhibit DNA topoisomerase II, an important target in cancer chemotherapy, suggesting potential use in developing new anticancer therapies .
  • Case Studies : Various derivatives of oxazole compounds have been synthesized and tested for their cytotoxicity against cancer cell lines, indicating promising results for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress in microbial cells, leading to cell death .
  • Enzyme Inhibition : It interacts with specific enzymes involved in microbial metabolism and inflammation, thereby inhibiting their activity .

Properties

IUPAC Name

4-nitro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-2-1-3-5-6(4)8-7(13)12-5/h1-3H,(H,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAAWIBLPPKLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=S)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of KOH (3.31 g, 59.0 mmol) in EtOH and water was treated with carbon disulfide (10.4 g, 136.3 mmol) followed by 2-amino-3-nitrophenol (7.00 g, 45.4 mmol). The mixture was heated at reflux temperature overnight, cooled, concentrated, acidified with 1M HCl and filtered. The filtercake was washed with water and dried in vacuo to provide the title compound (7.0 g, 79%), characterized by NMR and mass spectral analyses.
Name
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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